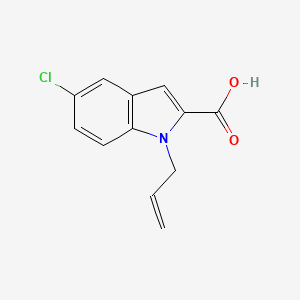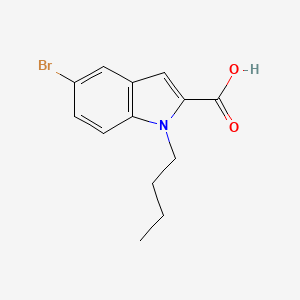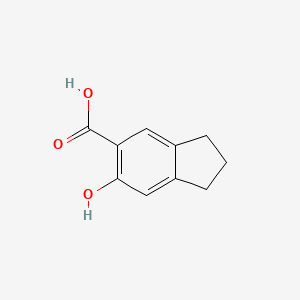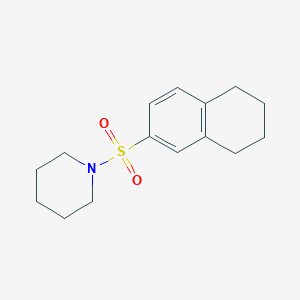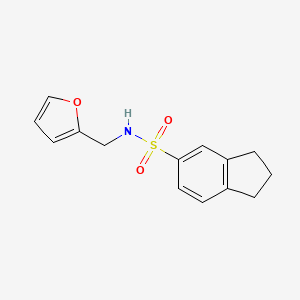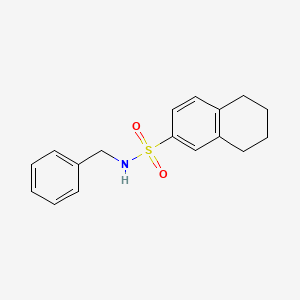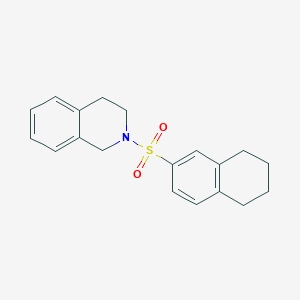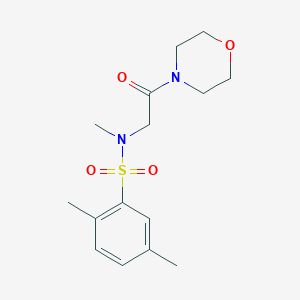
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a selective inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA) and has been found to have various applications in the field of biochemistry and physiology.
Mécanisme D'action
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide selectively inhibits SERCA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from hydrolyzing ATP and transporting calcium ions into the sarcoplasmic reticulum, leading to an increase in cytosolic calcium levels. This increase in cytosolic calcium levels can have various physiological effects, depending on the type of cell and tissue.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different cell types and tissues. In cardiac muscle cells, this compound has been found to inhibit the relaxation phase of the cardiac cycle, leading to an increase in contractile force. In smooth muscle cells, this compound has been found to induce contraction by increasing cytosolic calcium levels. In platelets, this compound has been found to inhibit aggregation by preventing the release of calcium ions from intracellular stores.
Avantages Et Limitations Des Expériences En Laboratoire
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a selective inhibitor of SERCA and does not affect other calcium pumps or channels. This allows researchers to specifically study the role of SERCA in various physiological processes. However, this compound also has some limitations. It is not a reversible inhibitor of SERCA and can lead to irreversible damage to cells and tissues. It also has a short half-life and needs to be continuously administered to maintain its inhibitory effect.
Orientations Futures
There are several future directions in the study of N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide. One potential direction is the development of new and more selective inhibitors of SERCA. Another direction is the study of the role of SERCA in various disease states, such as heart failure and cancer. The development of new methods to deliver this compound to specific tissues and cells is also an area of future research. Overall, this compound has proven to be a valuable tool in the study of calcium homeostasis and has the potential to lead to new insights into various physiological processes.
Méthodes De Synthèse
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-morpholinoethylamine with 2,5-dimethylbenzenesulfonyl chloride to produce N-(2-morpholin-4-yl-2-oxoethyl)-2,5-dimethylbenzenesulfonamide. This compound is then further reacted with trimethylorthoformate to produce this compound.
Applications De Recherche Scientifique
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of SERCA in various physiological processes. SERCA is an important calcium pump that plays a crucial role in maintaining calcium homeostasis in cells. This compound has been found to selectively inhibit SERCA, thereby affecting calcium homeostasis and leading to various physiological effects.
Propriétés
IUPAC Name |
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-4-5-13(2)14(10-12)22(19,20)16(3)11-15(18)17-6-8-21-9-7-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPBEGZCAHMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


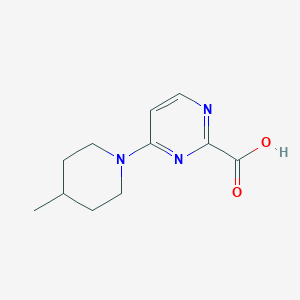
![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
